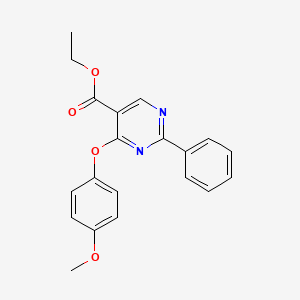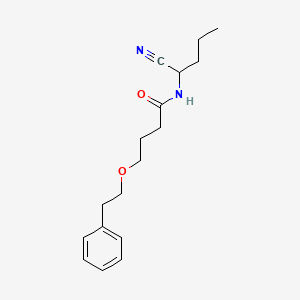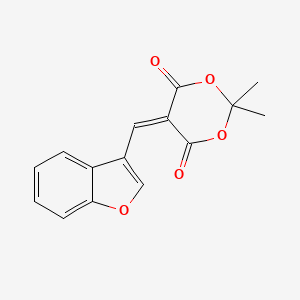
5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and synthetic utility.
Mécanisme D'action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to their wide range of biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction requires a benzofuran derivative and a suitable aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofurans or other derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as an antimicrobial or antioxidant agent. Studies have shown that benzofuran derivatives exhibit significant antimicrobial activity against various pathogens.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its derivatives have been investigated for their anti-inflammatory, anticancer, and analgesic properties.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Comparaison Avec Des Composés Similaires
Benzofuran derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Dioxane derivatives: Compounds containing the dioxane ring exhibit similar reactivity and applications.
Uniqueness: 5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its specific combination of benzofuran and dioxane rings, which imparts unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
5-(1-benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-15(2)19-13(16)11(14(17)20-15)7-9-8-18-12-6-4-3-5-10(9)12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZFFTCFCPVJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=COC3=CC=CC=C32)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2922303.png)
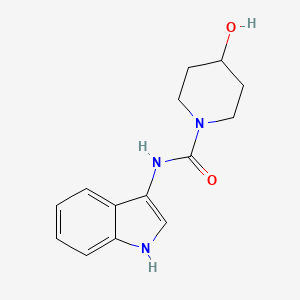
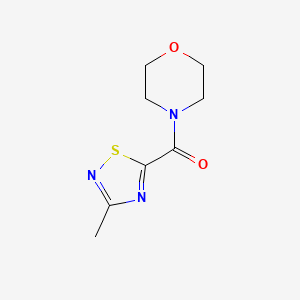
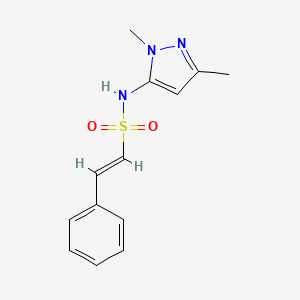
![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine](/img/structure/B2922307.png)
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2922310.png)
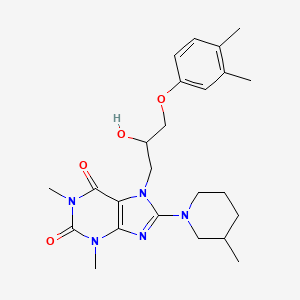
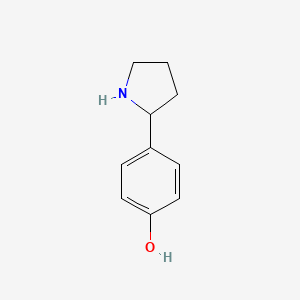
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)
![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)
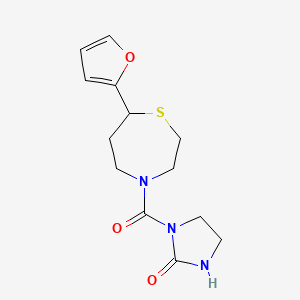
![N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide](/img/structure/B2922321.png)
